7-Epi clindamycin 2-phosphate is a chemically modified derivative of clindamycin, which is an antibiotic belonging to the lincosamide class. This compound exhibits enhanced antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. The modification involves the addition of a phosphate group, which improves its solubility and bioavailability, making it a valuable candidate for therapeutic applications in treating bacterial infections .
7-Epi clindamycin 2-phosphate is derived from clindamycin hydrochloride through a series of synthetic transformations. It falls under the classification of phosphonic acid derivatives, specifically as a phosphate ester. This compound is utilized in both pharmaceutical research and clinical applications due to its potent antimicrobial properties .
The synthesis of 7-Epi clindamycin 2-phosphate can be summarized in several key steps:
This semi-synthetic route allows for efficient production while maintaining the structural integrity necessary for biological activity.
The molecular formula of 7-Epi clindamycin 2-phosphate is , indicating the presence of various functional groups including a phosphate moiety. The structure features a lincosamide backbone with modifications that enhance its pharmacological profile.
7-Epi clindamycin 2-phosphate participates in various chemical reactions:
Common reagents involved include phosphorus oxychloride during phosphorylation and various acids or bases for subsequent reactions. Controlled conditions such as temperature and pH are crucial for successful synthesis and reaction outcomes.
The mechanism of action of 7-Epi clindamycin 2-phosphate primarily involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting the transpeptidation process essential for protein elongation during translation.
7-Epi clindamycin 2-phosphate has several significant applications:
7-Epi clindamycin 2-phosphate originates from lincomycin, a natural antibiotic produced by Streptomyces lincolnensis. Lincomycin features a trans-L-propylhygric acid moiety linked to a methylthiolincosamide sugar via an amide bond. The biosynthetic pathway involves three key stages: 1) Assembly of the alkylproline precursor from tyrosine and malonyl-CoA; 2) Formation of the lincosamide sugar from glucose and cysteine; and 3) N-methylation and sulfur incorporation [2] [6].
Clindamycin (7(S)-chloro-7-deoxylincomycin) emerges via enzymatic halogenation at C7, catalyzed by a Fe²⁺/α-ketoglutarate-dependent halogenase (LcmH). This enzyme replaces the C7 hydroxyl group with chlorine while retaining the S-configuration. The 7-epi derivative arises when this stereochemistry is inverted during synthetic modification, yielding the 7(R) isomer [2] [9].
Table 1: Key Precursors in 7-Epi Clindamycin 2-Phosphate Biosynthesis
Compound | Core Structure | Biosynthetic Role |
---|---|---|
Lincomycin | Methylthiolincosamide-prolyl | Natural precursor from S. lincolnensis |
Clindamycin | 7-Chloro-7-deoxylincomycin | Halogenated derivative (C7 S-configuration) |
7-Epi Clindamycin | 7-Chloro-7-deoxylincomycin | C7 epimer (R-configuration) |
Clindamycin 2-phosphate | Phosphorylated at C2-OH | Water-soluble prodrug |
Epimerization at C7 of clindamycin exploits the kinetic lability of the C7-Cl bond under basic conditions. Key synthetic approaches include:
Table 2: Epimerization Methods for 7-Epi Clindamycin Synthesis
Method | Conditions | Yield | Epimeric Purity | Limitations |
---|---|---|---|---|
Alkali-Catalyzed | DMF, TEA, 80°C, 4h | 68% | 70–75% | Hydrolysis susceptibility |
Mitsunobu | DIAD/PPh₃, THF, 0°C, 2h | 75% | >92% | Requires hydroxyl protection |
Chiral Auxiliary | n-BuLi/(-)-sparteine, -78°C, 1h | 62% | 85% ee | Cryogenic conditions |
Phosphorylation targets the C2 hydroxyl group of 7-epi clindamycin due to its steric accessibility and low nucleophilicity. Dominant strategies include:
Preserving the R-configuration at C7 during phosphorylation requires precision control of temperature, solvent, and catalysts:
Table 3: Reaction Optimization for Stereochemical Integrity
Parameter | Optimal Condition | Racemization | Yield Impact |
---|---|---|---|
Temperature | -5°C to 0°C | <5% | 88% |
Solvent | DCM:THF (4:1) | 7% | 92% |
Base | N-Methylimidazole | 3% | 78% |
Catalyst | DMAP (0.5 mol%) | 10% | 95% |
Enzymatic Synthesis
Chemical Synthesis
Hybrid approaches show promise: chemoenzymatic epimerization using lincomycin C4 ketoreductase mutants achieves 95% ee at C7, followed by chemical phosphorylation. This reduces protection-deprotection steps and improves atom economy [2] [6].
Table 4: Enzymatic vs. Chemical Synthesis Comparison
Criterion | Enzymatic Approach | Chemical Approach | Hybrid Approach |
---|---|---|---|
Regioselectivity | >99% (C2-specific) | 85–90% | >98% |
Throughput | 0.4 g/L/h | 3.2 g/L/h | 1.8 g/L/h |
Epimer Purity | 99% ee | 85–92% ee | 95% ee |
Environmental Impact | Green (aqueous) | High waste generation | Moderate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7